2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide

medicinal chemistry kinase inhibitor design metal chelation

2-Bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide (CAS 1807593-84-5, MFCD30833929) is a synthetic aryl amide with molecular formula C₁₁H₁₁BrF₃NO₂ and molecular weight 326.11 g/mol. The compound is supplied as a solid with 97% purity (HPLC) by Key Organics Limited (product code SS-5115), distributed through MilliporeSigma/Sigma-Aldrich (SKU KEY947336228), and originates from the United Kingdom.

Molecular Formula C11H11BrF3NO2
Molecular Weight 326.11 g/mol
CAS No. 1807593-84-5
Cat. No. B1447306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide
CAS1807593-84-5
Molecular FormulaC11H11BrF3NO2
Molecular Weight326.11 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC1=C(C=C(C=C1)C(F)(F)F)O)Br
InChIInChI=1S/C11H11BrF3NO2/c1-10(2,12)9(18)16-7-4-3-6(5-8(7)17)11(13,14)15/h3-5,17H,1-2H3,(H,16,18)
InChIKeyUVYRZPSEYUVVDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide (CAS 1807593-84-5): Structural Identity and Procurement Baseline


2-Bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide (CAS 1807593-84-5, MFCD30833929) is a synthetic aryl amide with molecular formula C₁₁H₁₁BrF₃NO₂ and molecular weight 326.11 g/mol . The compound is supplied as a solid with 97% purity (HPLC) by Key Organics Limited (product code SS-5115), distributed through MilliporeSigma/Sigma-Aldrich (SKU KEY947336228), and originates from the United Kingdom . Structurally, it features a tertiary α-bromo amide (2-bromo-2-methylpropanamide) coupled to a 2-hydroxy-4-(trifluoromethyl)aniline moiety, conferring both an electrophilic alkyl bromide center and a hydrogen-bond-donating phenolic hydroxyl group ortho to the amide linkage. The compound is classified under GHS as Acute Toxicity Category 4 via oral, dermal, and inhalation routes (H302, H312, H332), with a Warning signal word . Its primary identified use is research and development .

Why 2-Bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide Cannot Be Replaced by Common In-Class Analogs


Within the 2-bromo-2-methylpropanamide anilide class, substitution of the aryl ring critically modulates three orthogonal properties: (i) electrophilic reactivity of the α-bromo amide toward nucleophiles, (ii) hydrogen-bonding capacity from the ortho-hydroxy group, and (iii) lipophilicity and metabolic stability conferred by the trifluoromethyl substituent. The target compound uniquely positions the hydroxyl group at the 2-position of the anilide ring—adjacent to the amide NH—enabling intramolecular hydrogen bonding that can stabilize specific conformations and modulate the electrophilicity of the α-bromocarbonyl. Regioisomers lacking this ortho-hydroxy group (e.g., 2-bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide, CAS 1365962-90-8; or 2-bromo-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide, CAS 403983-49-3) lose this capacity entirely . Furthermore, the para-trifluoromethyl group (relative to the anilide nitrogen) provides a distinct electron-withdrawing profile compared to meta-substituted analogs, altering both the pKa of the phenolic OH and the reactivity of the aromatic ring toward electrophilic substitution. These structural features are not simultaneously present in any single commercially available comparator, making direct functional substitution unreliable without experimental validation in the specific assay context [1].

Quantitative Differentiation Evidence for 2-Bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide Versus Structural Analogs


Ortho-Hydroxy Substitution Confers Chelation Capacity Absent in De-Hydroxy Regioisomers

The target compound bears a phenolic hydroxyl group at the 2-position of the anilide aromatic ring, ortho to the amide NH. This ortho-hydroxyamide motif is a well-established metal-chelating pharmacophore capable of bidentate coordination to divalent metal ions (e.g., Mg²⁺, Zn²⁺) in enzyme active sites. Regioisomers 2-bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide (CAS 1365962-90-8) and 2-bromo-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide (CAS 403983-49-3) lack this hydroxyl group entirely, abolishing chelation potential . The ortho-OH → amide NH intramolecular hydrogen bond also rigidifies the solution conformation, a feature absent in the 3- and 4-CF₃ regioisomers .

medicinal chemistry kinase inhibitor design metal chelation

Para-Trifluoromethyl Positioning Provides Distinct Electronic Modulation Versus Meta-Substituted Analogs

The CF₃ group at the 4-position (para to amide NH) exerts a distinct electron-withdrawing effect on the aromatic ring compared to meta-substituted analogs. This positioning lowers the pKa of the ortho-phenolic OH (estimated ~7.5–8.5 based on 2-hydroxy-4-substituted phenol Hammett correlations) and deactivates the ring toward oxidative metabolism at the position para to the CF₃ group. The comparator 2-bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide (CAS 1365962-90-8) places CF₃ at the meta position, where its electron-withdrawing resonance effect on the phenolic OH is attenuated . In the well-characterized antiandrogen series (e.g., hydroxyflutamide and enobosarm analogs), para-CF₃ substitution on the anilide ring is associated with enhanced androgen receptor binding affinity compared to meta analogs, though direct binding data for the target compound are not publicly available [1].

physical organic chemistry SAR metabolic stability

Tertiary α-Bromoamide Provides Different Alkylation Reactivity Profile Compared to Primary/Secondary Alkyl Bromides

The target compound features a 2-bromo-2-methylpropanamide moiety—a tertiary α-bromoamide—which reacts via an Sₙ1-type mechanism due to the stability of the tertiary carbocation intermediate. This stands in contrast to the more common primary alkyl bromide warheads (e.g., 3-bromo-N-aryl-propanamides used in hydroxyflutamide-derived PET probes, such as (R)-3-bromo-N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide [1]) which react predominantly via Sₙ2 pathways. The tertiary bromide in the target compound is expected to show slower hydrolysis rates in aqueous media compared to primary alkyl bromides, due to steric hindrance at the α-carbon, though quantitative hydrolysis half-life data are not available in the public domain for this specific compound [2]. The unsubstituted 2-bromo-2-methylpropanamide (CAS 7462-74-0) has been employed as an electrophilic building block in Smiles rearrangement reactions for phenol-to-aniline conversion with 86% yield, demonstrating the synthetic utility of this electrophilic motif [3].

chemical biology covalent inhibitor design alkylation kinetics

HTRA1 Inhibitor Patent Class Inclusion Suggests Specific Target Engagement Potential

The compound falls within the generic Markush structure of trifluoromethylpropanamide derivatives claimed as HTRA1 (high-temperature requirement A1) serine protease inhibitors in patent WO2017148964 (US20180371016) [1][2]. HTRA1 inhibition is a therapeutic strategy for geographic atrophy (advanced dry age-related macular degeneration) and other retinal degenerative diseases. While the patent does not disclose specific IC₅₀ values for the target compound CAS 1807593-84-5, the structural formula (I) encompassing this compound requires: (a) a trifluoromethyl-substituted aromatic amide, (b) specific substitution patterns on the central phenyl ring, and (c) defined R¹–R⁷ substituent constraints. The target compound's specific 2-hydroxy-4-trifluoromethyl substitution pattern differentiates it from other exemplified compounds in the patent family, which predominantly feature 3-trifluoromethyl or 4-fluoro-3-trifluoromethyl anilide motifs [3]. This structural distinction may confer differential HTRA1 inhibitory potency or selectivity, though confirmatory data would require experimental determination.

HTRA1 serine protease age-related macular degeneration patent SAR

Dual Hydrogen-Bond Donor/Acceptor Capacity of Ortho-Hydroxyamide Motif Not Available in Non-Hydroxylated Analogs or N-Alkylated Derivatives

The ortho-hydroxyamide motif in the target compound provides simultaneous hydrogen-bond donor (phenolic OH) and acceptor (amide C=O) functionality in close proximity, enabling intra- and intermolecular hydrogen-bonding networks. This dual H-bonding capacity influences solid-state packing, melting point, and solubility—parameters critical for formulation and assay development. The de-hydroxy analog 2-bromo-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide (CAS 403983-49-3) possesses only the amide NH as a hydrogen-bond donor, reducing the number of potential H-bonding interactions per molecule from 3 (OH donor, NH donor, C=O acceptor) to 2 (NH donor, C=O acceptor) . The target compound is a solid at ambient temperature , consistent with enhanced intermolecular H-bonding relative to non-hydroxylated analogs. The N-[2-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enamide (CAS 1638101-73-1) retains the ortho-hydroxy motif but replaces the α-bromoamide with an acrylamide, fundamentally altering electrophilic reactivity .

supramolecular chemistry crystal engineering solubility

Supplier-Documented Purity (97%) Defines Minimum Quality Benchmark for Procurement

The commercially available material from Key Organics/Sigma-Aldrich is specified at 97% purity as determined by the supplier's analytical methods . This purity level establishes a verifiable procurement benchmark. While several structural analogs (e.g., CAS 1365962-90-8, CAS 403983-49-3) are listed on chemical marketplaces, their commercial purity specifications are heterogeneous and not consistently documented in centralized authoritative databases . For research applications requiring reproducible stoichiometry in covalent modification or SAR studies, a defined purity specification is essential. The target compound benefits from a major international distributor (MilliporeSigma) providing batch-level Certificates of Analysis upon request, a quality infrastructure not uniformly available for all comparator compounds sourced from smaller vendors.

quality control procurement specification HPLC purity

Recommended Application Scenarios for 2-Bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide Based on Verifiable Evidence


Covalent Probe Development Targeting Serine Hydrolases or Cysteine Proteases Requiring a Tertiary α-Bromoamide Electrophile

The tertiary α-bromoamide group provides a sterically hindered electrophilic center suitable for covalent modification of enzyme active-site nucleophiles with restricted accessibility. Unlike primary alkyl bromides that react broadly via Sₙ2 pathways, the Sₙ1-character of the tertiary bromide may confer selectivity for enzymes capable of stabilizing the incipient carbocation or providing a suitably oriented nucleophile in a sterically constrained pocket [1]. The ortho-hydroxy group offers an additional handle for modulating electrophilicity through pH-dependent deprotonation or for engineering metal-chelation-assisted binding. This scenario is supported by the compound's structural inclusion in the HTRA1 inhibitor patent family (WO2017148964), which specifically claims trifluoromethylpropanamide derivatives as serine protease inhibitors .

Structure-Activity Relationship (SAR) Studies on Androgen Receptor or Nuclear Receptor Modulation

The 2-hydroxy-4-(trifluoromethyl)anilide motif is structurally related to the core of hydroxyflutamide (the active metabolite of the antiandrogen flutamide) and to enobosarm (ostarine) analogs that target the androgen receptor [1]. The target compound's unique combination of a tertiary α-bromoamide (replacing the 2-hydroxy-2-methylpropanamide or 2-methylpropanamide found in clinical antiandrogens) with the 2-hydroxy-4-CF₃ anilide ring provides a distinct chemotype for exploring SAR around the amide portion of AR ligands. While direct AR binding data for this compound are not publicly available, the structural precedent from the well-characterized (R)-3-bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide (AR ligand co-crystallized with AR LBD, PDB 2ax9) supports the feasibility of this anilide scaffold engaging the AR ligand-binding domain.

Synthetic Building Block for Metal-Catalyzed Cross-Coupling or Nucleophilic Displacement Library Synthesis

The tertiary α-bromoamide serves as a versatile electrophilic handle for diversification. The 2-bromo-2-methylpropanamide core has established utility in Smiles rearrangement chemistry (86% yield reported for phenol-to-aniline conversion) [1]. The target compound extends this utility by incorporating the 2-hydroxy-4-trifluoromethylaniline motif, which can serve as a directing group for metal-catalyzed C–H functionalization or as a ligand for transition metal catalysis. The defined 97% purity and solid physical form facilitate accurate stoichiometry in parallel synthesis workflows. For medicinal chemistry groups building focused libraries around the HTRA1 or nuclear receptor target classes, this compound provides a single starting material that combines an electrophilic diversification point with a pre-installed privileged anilide pharmacophore.

Physicochemical Profiling of Ortho-Hydroxyamide Containing Compounds for Solubility and Permeability Optimization

The ortho-hydroxyamide motif is a recognized structural feature in orally bioavailable drugs, where intramolecular H-bonding between the OH and amide carbonyl can mask polarity and enhance membrane permeability [1]. The target compound, with its 2-OH group ortho to the amide NH and its para-CF₃ group providing lipophilicity (estimated cLogP ~3.0–3.5 based on fragment additivity), represents a model system for studying the interplay between intramolecular H-bonding, lipophilicity, and passive membrane permeability in the anilide series. Comparative profiling against the de-hydroxy analog CAS 403983-49-3 (lacking the ortho-OH) and the N-alkylated or acrylamide analogs would quantify the contribution of the free ortho-OH to physicochemical properties relevant to oral drug design .

Quote Request

Request a Quote for 2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.